Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate
Overview
Description
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is a useful research chemical . It is a newly functionalized heterocyclic amino acid . It is used in a variety of research applications .
Synthesis Analysis
The synthesis of this compound was achieved via [3+2] cycloaddition . The synthesis strategy is based on the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .Molecular Structure Analysis
The structure of this compound was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include [3+2] cycloaddition and the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .Physical and Chemical Properties Analysis
The chemical formula of this compound is C13H18N2O4 and its molecular weight is 266.29 g/mol .Scientific Research Applications
Polymorphism and Molecular Conformation
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate exhibits polymorphism, crystallizing in two forms in the monoclinic space group P2(1)/n. Both polymorphs share a similar molecular conformation, with their α-aminoisobutyric acid residues adopting configurations characteristic of α-helical and mixed 3(10)- and α-helical conformations. This compound forms hydrogen-bonded parallel β-sheet-like tapes, showcasing an unusual packing for a protected dipeptide containing α,α-disubstituted residues, which could be of interest in the development of new materials or in understanding protein folding mechanisms (Gebreslasie, Jacobsen, & Görbitz, 2011).
Synthetic Strategies for Non-Proteinogenic Amino Acids
A study outlines a synthetic strategy for preparing orthogonally protected methyl esters of non-proteinogenic amino acids, highlighting the utility of this compound as a precursor. This approach involves reductive amination processes and provides a pathway for synthesizing complex amino acids, which are valuable in peptide synthesis and potentially in pharmaceutical development (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).
Development of Cyclopropyl-Containing Amino Acids
Research demonstrates the use of this compound in the synthesis of cyclopropyl-containing amino acids, emphasizing its reactivity in Michael additions and Diels-Alder reactions. This showcases its potential in the development of new peptidomimetics and constrained amino acids for medicinal chemistry and drug design (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Catalysis and Asymmetric Synthesis
The compound plays a role in catalytic applications, particularly in asymmetric synthesis. For example, it has been utilized in the synthesis of chiral pharmaceutical ingredients through asymmetric hydrogenation of functionalized alkenes, demonstrating the compound's versatility and utility in producing enantiomerically pure substances (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Advanced Material Synthesis
This compound has been implicated in the synthesis of advanced materials, such as polymers with telechelic antimicrobial functions. This application highlights its potential in creating novel materials with specific biological activities, potentially useful in biomedical applications and material science (Waschinski & Tiller, 2005).
Mechanism of Action
Mode of Action
The compound is a functionalized heterocyclic amino acid obtained via [3+2] cycloaddition . More research is required to elucidate how this compound interacts with its targets and the resulting changes that occur.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate interacts with its targets and performs its function . .
Safety and Hazards
Properties
IUPAC Name |
methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-9(10(14)7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLGMFQZRATGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610372 | |
Record name | Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849792-91-2 | |
Record name | Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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